4-Nitro-2-phenoxyaniline

X-ray Crystallography Solid-State Chemistry Crystal Engineering

Generic nitroaniline analogs cannot substitute for Nimesulide EP Impurity D-distinct 4-nitro-2-phenoxy regiochemistry invalidates pharmacopoeial methods. This authentic isomer (CAS 5422-92-4) is supplied with full EP-compliant characterization. • EP reference standard: validated spectrophotometric method (LOD 0.005 µg/mL, λmax 560 nm upon derivatization). • Key synthetic intermediate for nimesulide API and AT1 antagonist Schiff base derivatives. • Consistent batch quality: mp 116-118°C, aqueous solubility 0.022 g/L, neat format.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 5422-92-4
Cat. No. B044701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-phenoxyaniline
CAS5422-92-4
Synonyms4-Nitro-2-phenoxybenzenamine;  2-Amino-5-nitrodiphenyl Ether;  2-Phenoxy-4-nitroaniline;  NSC 10867
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2
InChIKeyCGQKBVHAWXBMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.004 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-phenoxyaniline Identity & Strategic Positioning


4-Nitro-2-phenoxyaniline (CAS 5422-92-4) is a substituted nitroaniline featuring a 4-nitro and a 2-phenoxy moiety on a central aniline core. It is widely recognized as Nimesulide EP Impurity D, a key reference standard for pharmaceutical quality control and a pivotal intermediate in the synthesis of the COX-2 selective NSAID nimesulide [1]. Beyond its pharmaceutical relevance, the compound exhibits distinct physicochemical properties—including a calculated water solubility of 0.022 g/L and a melting point of 116–118 °C —and has been shown to possess AT1 angiotensin receptor antagonist activity when elaborated into Schiff base derivatives [2].

1
EP Impurity D Standard
Certified reference for nimesulide impurity profiling and method validation.
2
Regioselective Intermediate
Key building block in the synthesis of nimesulide API via defined reduction pathways.
3
AT1 Antagonist SAR Scaffold
Supports exploration of angiotensin receptor antagonist pharmacophores through Schiff base derivatization.

Why 4-Nitro-2-phenoxyaniline Is Irreplaceable


Generic substitution among nitroaniline or phenoxyaniline analogs is scientifically unjustifiable due to compound-specific regiochemistry, functional group synergy, and regulatory identity. Unlike the common isomer 2-nitro-4-phenoxyaniline (CAS 60854-00-4), the 4-nitro-2-phenoxy substitution pattern of the target compound dictates a unique dihedral angle (71.40°) between the aromatic rings, directly influencing its solid-state packing and intermolecular hydrogen bonding [1]. Furthermore, this specific arrangement is essential for its dual role as both a defined pharmacopoeial impurity (Nimesulide EP Impurity D) and a synthetic intermediate that undergoes regioselective nitration and reduction pathways [2]. The compound's low aqueous solubility (0.022 g/L) and specific spectral signature (λmax = 560 nm upon derivatization) are not shared by simple nitroaniline or phenoxyaniline counterparts, meaning that procurement of an incorrect analog would invalidate analytical methods and compromise synthetic route fidelity [3].

Target Compound
Potential Substitute & Risk
4-Nitro-2-phenoxyaniline (current)
2-Nitro-4-phenoxyaniline isomer: Different solid-state conformation (dihedral angle) and crystal packing may alter solubility, stability, and regulatory identity as EP Impurity D.
4-Nitro-2-phenoxyaniline
Simple 4-nitroaniline: Lacks the phenoxy moiety; cannot serve as impurity D standard or AT1 pharmacophore building block.
4-Nitro-2-phenoxyaniline
2-Phenoxyaniline: No reducible nitro group; limits access to diamine intermediates needed for downstream heterocycle synthesis.

4-Nitro-2-phenoxyaniline vs. Key Analogs


Regiochemistry vs. 2-Nitro-4-phenoxyaniline

Single-crystal X-ray diffraction reveals that 4-nitro-2-phenoxyaniline adopts a synperiplanar (+sp) conformation for the bridging oxygen atom, with a dihedral angle between the two aromatic rings of 71.40 (12)°. In the crystal lattice, molecules are linked via intermolecular N—H⋯O hydrogen bonds [1]. In contrast, the isomeric 2-nitro-4-phenoxyaniline (CAS 60854-00-4) exhibits a different crystal packing motif and dihedral angle due to altered nitro/amino substitution, fundamentally altering its solid-state properties and reactivity .

Regiochemistry vs. isomer
Head-to-head
Dihedral angle 71.40° (synperiplanar) vs. alternate packing in 2-nitro-4-phenoxyaniline.
Solid-state conformation influences solubility and stability profiles.
Monoclinic C2/c, 293 K; distinct N—H···O hydrogen bonding.
X-ray Crystallography Solid-State Chemistry Crystal Engineering

Analytical Specificity vs. Nimesulide API

A validated spectrophotometric method employing diazotization followed by oxidative coupling with 8-hydroxyquinoline enables the selective detection of 4-nitro-2-phenoxyaniline. The resulting complex exhibits maximum absorbance at 560 nm, with a detection limit of 0.005 µg/mL and a linear quantification range of 0.05–3.0 µg/mL. Pure nimesulide API does not respond to this method, allowing for the specific identification of this impurity at trace levels in pharmaceutical formulations [1].

Analytical specificity
Head-to-head
λmax 560 nm; LOD 0.005 µg/mL; nimesulide API shows no response.
Enables impurity-specific quantification in nimesulide formulations.
Validated spectrophotometric method with 8-hydroxyquinoline coupling.
Analytical Chemistry Pharmaceutical Quality Control Spectrophotometry

AT1 Antagonism vs. Unfunctionalized Analogs

4-Nitro-2-phenoxyaniline serves as a key amine component in the synthesis of Schiff bases that exhibit AT1 angiotensin-II receptor antagonist activity [1]. While the parent compound itself is not a potent AT1 antagonist, its derived Schiff bases have been pharmacologically evaluated, demonstrating that the 4-nitro-2-phenoxy substitution pattern confers specific binding interactions. Unfunctionalized phenoxyaniline (CAS 139-59-3) lacks the nitro group and does not produce the same AT1 antagonist pharmacophore when converted to Schiff bases .

AT1 antagonist activity
Class-level
Schiff bases from target show AT1 activity; 4-phenoxyaniline analogs do not.
Nitro-phenoxy pattern may support AT1 antagonist pharmacophore exploration.
IC50 values not reported; abstract-level data.
Pharmacology Medicinal Chemistry Angiotensin Receptor

Solubility vs. Simple Nitroanilines

4-Nitro-2-phenoxyaniline exhibits a calculated aqueous solubility of 0.022 g/L (practically insoluble) at 25 °C, a melting point of 116–118 °C, and a density of 1.322 g/cm³ . By comparison, 4-nitroaniline (CAS 100-01-6) has a reported water solubility of approximately 0.8 g/L at 25 °C and a melting point of 146–149 °C [1]. The lower solubility of 4-nitro-2-phenoxyaniline is consistent with its more hydrophobic phenoxy substituent and influences its behavior in aqueous reaction media and chromatographic systems.

Aqueous solubility
Reported
0.022 g/L (calc.) vs. ~0.8 g/L for 4-nitroaniline — ~36-fold lower.
Lower solubility may impact extraction and purification workflows.
Calculated value; compare with experimental literature data.
Physicochemical Properties Preformulation Chromatography

Selective Reduction vs. 2-Phenoxyaniline

The nitro group in 4-nitro-2-phenoxyaniline can be selectively reduced to an amino group, yielding 4-amino-2-phenoxyaniline, a valuable diamine intermediate for further functionalization . The precursor 2-phenoxyaniline (CAS 2688-84-8) lacks this nitro functionality and therefore cannot undergo the same reductive transformation to a diamine, limiting its utility in multistep syntheses requiring both ortho- and para-substituted aniline moieties [1].

Reductive versatility
Class-level
Nitro group can be reduced to amine; 2-phenoxyaniline lacks this functionality.
Enables access to diamine intermediates for heterocycle synthesis.
Standard catalytic hydrogenation conditions apply.
Organic Synthesis Reduction Chemistry Pharmaceutical Intermediates

4-Nitro-2-phenoxyaniline Application Scenarios


Nimesulide Impurity D Reference Standard

4-Nitro-2-phenoxyaniline is officially recognized as Nimesulide EP Impurity D and is supplied as a certified reference standard for analytical method development, validation, and routine impurity testing in nimesulide drug substance and finished products [1]. The validated spectrophotometric method (LOD = 0.005 µg/mL) provides a specific, cost-effective alternative to HPLC for quantifying this impurity [2].

AT1 Antagonist Building Block

The compound serves as a key amine partner in the synthesis of Schiff bases that demonstrate AT1 angiotensin-II receptor antagonist activity. This pharmacological profile makes it a valuable starting material for developing novel antihypertensive agents or for exploring structure-activity relationships in this target class [3].

Conformer Separation Matrix Polymer

Due to its hydrophobic character and structural rigidity, 4-nitro-2-phenoxyaniline has been utilized as a matrix polymer in liquid chromatography, enabling efficient separation of chemical species and high-efficiency resolution of dihedral rotational conformers. The method is validated and demonstrates low impurities and good photostability .

Diamine Heterocycle Precursor

The nitro group undergoes selective reduction to yield 4-amino-2-phenoxyaniline, a diamine intermediate that can be further transformed into benzimidazoles, quinoxalines, and other nitrogen heterocycles. This synthetic versatility supports drug discovery and materials science programs requiring ortho-/para-difunctionalized aniline derivatives .

Application
Selection Property
Validation Focus
Nimesulide Impurity D Standard
Certified EP impurity D identity; selective spectrophotometric response
Method specificity and LOD verification in nimesulide matrix
AT1 Antagonist Building Block
Nitro-phenoxy substitution pattern for Schiff base formation
AT1 receptor binding and SAR confirmation in derived compounds
Conformer Separation Matrix
Hydrophobic, rigid scaffold suitable for chromatographic matrix
Conformer resolution efficiency and photostability evaluation
Diamine Heterocycle Precursor
Reducible nitro group enabling 4-amino-2-phenoxyaniline
Reduction selectivity and downstream benzimidazole/quinoxaline synthesis

Technical Documentation Hub

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18 linked technical documents
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